molecular formula C15H19N3O B2620724 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine CAS No. 1154260-99-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

Cat. No.: B2620724
CAS No.: 1154260-99-7
M. Wt: 257.337
InChI Key: AOWMISIZPXLQGG-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a nucleophilic substitution reaction to introduce the piperidine group. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or piperidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is unique due to its specific combination of the oxazole and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-13-6-8-18(9-7-13)10-14-11-19-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMISIZPXLQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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